molecular formula C18H16ClNO4 B2453402 (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone CAS No. 2034540-13-9

(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone

Cat. No.: B2453402
CAS No.: 2034540-13-9
M. Wt: 345.78
InChI Key: ZDURRWIKBWCHIU-UHFFFAOYSA-N
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Description

(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an azetidine ring, and a chlorophenyl group

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c19-15-4-2-1-3-14(15)18(21)20-8-12(9-20)10-22-13-5-6-16-17(7-13)24-11-23-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDURRWIKBWCHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various functionalizations that can lead to new compounds with desirable properties.

Biology and Medicine

The compound is being investigated for its potential therapeutic properties, including:

  • Anticancer Activity : Studies have shown that compounds similar to this one can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research published in the Journal of Medicinal Chemistry indicated significant anticancer effects with IC50 values in the micromolar range .
  • Antimicrobial Properties : Derivatives of this compound exhibit antimicrobial activity against various pathogens. The azetidine ring contributes to its ability to disrupt bacterial cell walls .
  • Anti-inflammatory Effects : Preclinical studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Industrial Applications

In industrial contexts, (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone could be utilized in developing new materials or as a precursor in synthesizing pharmaceuticals and agrochemicals. The optimization of synthetic routes for industrial production could enhance yield and purity while minimizing environmental impact.

Anticancer Study

A study published in the Journal of Medicinal Chemistry evaluated compounds with similar structures for their anticancer effects. Results showed dose-dependent inhibition of cancer cell lines with promising IC50 values .

Antimicrobial Efficacy

Research indicated that derivatives were effective against both Gram-positive and Gram-negative bacteria, showing promising minimum inhibitory concentrations (MICs) .

Mechanism of Action

The mechanism of action of (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in disease pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone lies in its combination of the benzo[d][1,3]dioxole moiety with an azetidine ring and a chlorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone is a synthetic organic molecule that incorporates a benzo[d][1,3]dioxole moiety, an azetidine ring, and a chlorophenyl group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

This compound's molecular formula is C22H19ClN2O4C_{22}H_{19}ClN_{2}O_{4} with a molecular weight of approximately 394.85 g/mol. The presence of various functional groups allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC22H19ClN2O4C_{22}H_{19}ClN_{2}O_{4}
Molecular Weight394.85 g/mol
CAS Number2034540-13-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization of catechol derivatives.
  • Azetidine Ring Formation : Synthesized via reactions involving amines and epichlorohydrin.
  • Coupling Reactions : The final step involves coupling the benzo[d][1,3]dioxole with the azetidine derivative and the 2-chlorophenyl group using palladium-catalyzed cross-coupling reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the benzo[d][1,3]dioxole moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties against a range of pathogens. The azetidine ring contributes to its ability to disrupt bacterial cell walls, making it a candidate for further development as an antibiotic.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth or inflammation.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering cellular signaling pathways .

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of compounds with similar structures. The results indicated a dose-dependent inhibition of cancer cell lines with IC50 values in the micromolar range .
  • Antimicrobial Efficacy : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising minimum inhibitory concentrations (MICs), indicating effective antimicrobial properties .

Q & A

Q. Table 1: Key Reaction Conditions for Azetidine Intermediate

StepReagentsTemperatureTimeYield
Dioxole formationNaH, DCM0°C → RT6h65%
Azetidine couplingEDCI, DMAP25°C12h78%

Q. Table 2: Stability Under Oxidative Stress

ConditionDegradation (%)Major Product
H₂O₂ (3%, 24h)12Azetidine N-oxide
UV light (254 nm, 48h)35Chlorophenyl ring hydroxylation

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